2-[2-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-4-chlorophenoxy]acetic acid
Overview
Description
“[2-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chlorophenoxy]acetic acid” is a complex organic compound. It is related to a class of compounds known as 2-thioxo-dihydropyrimidines . These compounds have been studied for their antimicrobial and anticancer potential .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For instance, the infrared spectrum can reveal absorption bands for amino, aromatic, carbonyl, and thiocarbonyl function groups . The 1H-NMR and 13C-NMR spectra can provide information about the chemical shifts of various protons and carbons in the molecule .Chemical Reactions Analysis
The chemical reactions involving these compounds are quite complex. They involve nucleophilic addition and substitution reactions, as well as cyclization into 2-thioxopyrimidine .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, the solvatochromic properties can be evaluated, which can provide information about the solubility and polarity of the compound .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-4-chlorophenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-11(24)17-18(12-5-3-2-4-6-12)22-20(28)23-19(17)14-9-13(21)7-8-15(14)27-10-16(25)26/h2-9,19H,10H2,1H3,(H,25,26)(H2,22,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPBBABWAFSTCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=S)NC1C2=C(C=CC(=C2)Cl)OCC(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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